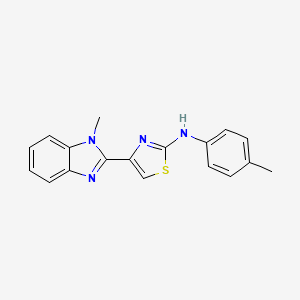
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzimidazole ring, a thiazole ring, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the thiazole ring and the methylphenyl group. Key reagents often include 1-methyl-1H-benzimidazole, 4-methylphenylamine, and thioamide derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
化学反応の分析
Types of Reactions
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: It can be used in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)-4-bromophenyl methyl ether: Similar structure but with a bromine atom instead of a thiazole ring.
Methyl 4’-(bromomethyl)biphenyl-2-carboxylate: Contains a biphenyl structure with a bromomethyl group.
1-Methyl-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring instead of a benzimidazole ring.
Uniqueness
4-(1-Methyl-1H-benzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to its combination of benzimidazole and thiazole rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
特性
CAS番号 |
519179-77-2 |
|---|---|
分子式 |
C18H16N4S |
分子量 |
320.4 g/mol |
IUPAC名 |
4-(1-methylbenzimidazol-2-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N4S/c1-12-7-9-13(10-8-12)19-18-21-15(11-23-18)17-20-14-5-3-4-6-16(14)22(17)2/h3-11H,1-2H3,(H,19,21) |
InChIキー |
PMJNSZYKGLCENY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
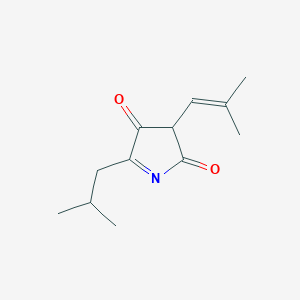

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
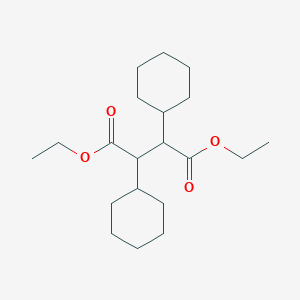
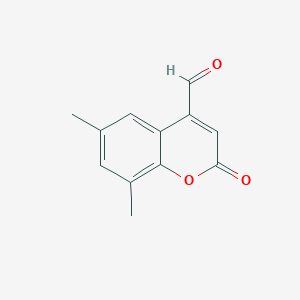
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
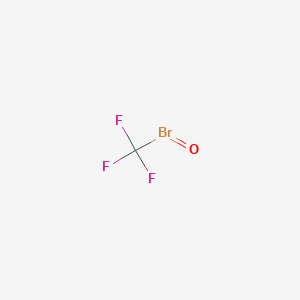
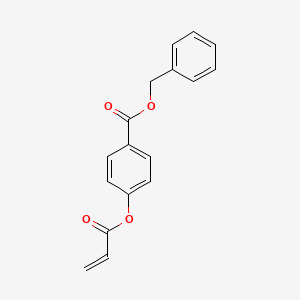
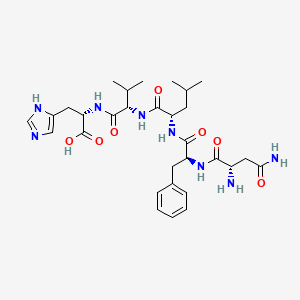
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
